3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-3-yl)propanamide
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Description
3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-3-yl)propanamide is a useful research compound. Its molecular formula is C17H20N6O2 and its molecular weight is 340.387. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Activities
The synthesis and application of pyrazolo[3,4-d]pyrimidine derivatives, which include compounds similar to 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-3-yl)propanamide, have been explored in various studies for their antimicrobial and antitumor activities. Farag et al. (2009) reported the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives pendant to a pyrimidine ring, showing moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009). Additionally, Maftei et al. (2016) described novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to natural products, showcasing their structural analysis and investigation of antitumor activity (Maftei et al., 2016).
Insecticidal and Antibacterial Potential
Further research by Deohate and Palaspagar (2020) on pyrimidine linked pyrazole heterocyclics highlighted their synthesis through microwave irradiative cyclocondensation and evaluated their insecticidal and antibacterial potential, indicating a relationship between chemical structure and biological activity (Deohate & Palaspagar, 2020).
Anticancer and Anti-5-lipoxygenase Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, showing promising results in cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).
Adenosine Receptor Affinity
The adenosine receptor affinity of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine has been investigated by Harden et al. (1991), showing that these compounds exhibit significant activity, which could have implications for therapeutic applications (Harden, Quinn, & Scammells, 1991).
Properties
IUPAC Name |
3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-pyridin-3-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-17(2,3)23-15-13(10-20-23)16(25)22(11-19-15)8-6-14(24)21-12-5-4-7-18-9-12/h4-5,7,9-11H,6,8H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDCVHSEXOTVGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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